Cas no 54321-43-6 (2-(4-phenylphenyl)propanenitrile)

54321-43-6 structure
Nome do Produto:2-(4-phenylphenyl)propanenitrile
2-(4-phenylphenyl)propanenitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-phenylphenyl)propanenitrile
- [1,1'-Biphenyl]-4-acetonitrile, α-methyl-
- 2-([1,1'-biphenyl]-4-yl)propanenitrile
- 54321-43-6
- 2-(biphenyl-4-yl)propanenitrile
- AKOS005766353
- EN300-1860769
- SCHEMBL954845
-
- Inchi: 1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3
- Chave InChI: JKTVGIDNYIWPRZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C2C=CC=CC=2)=CC=1)(C)C#N
Propriedades Computadas
- Massa Exacta: 207.104799419g/mol
- Massa monoisotópica: 207.104799419g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 2
- Complexidade: 248
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 23.8Ų
Propriedades Experimentais
- Densidade: 1.045±0.06 g/cm3(Predicted)
- Ponto de Fusão: 45-46 °C
- Ponto de ebulição: 356.8±21.0 °C(Predicted)
2-(4-phenylphenyl)propanenitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860769-2.5g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1860769-0.05g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1860769-5g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 5g |
$1199.0 | 2023-09-18 | ||
Enamine | EN300-1860769-1.0g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1860769-0.25g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1860769-0.1g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1860769-5.0g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1860769-0.5g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1860769-10.0g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1860769-1g |
2-(4-phenylphenyl)propanenitrile |
54321-43-6 | 1g |
$414.0 | 2023-09-18 |
2-(4-phenylphenyl)propanenitrile Literatura Relacionada
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
54321-43-6 (2-(4-phenylphenyl)propanenitrile) Produtos relacionados
- 325764-01-0(2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide)
- 49542-35-0(2-(4,5-Dibromo-thiophen-2-yl)-1H-benzoimidazole)
- 2172198-95-5(2-{1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-propylformamido}acetic acid)
- 1225526-87-3(2-1-(4-ethylphenyl)cyclopropylacetic acid)
- 2172372-74-4(2-(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}piperazin-1-yl)acetic acid)
- 474269-86-8([(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate)
- 1936323-44-2((octahydroindolizin-5-yl)methanamine, Mixture of diastereomers)
- 1522563-20-7(1-(3-methoxy-2-methylphenyl)cyclopropylmethanamine)
- 1344470-15-0((2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine)
- 1188890-30-3(Lck Inhibitor III)
Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
